molecular formula C10H7NO2 B1403695 6-Hydroxyquinoline-4-carbaldehyde CAS No. 1261490-63-4

6-Hydroxyquinoline-4-carbaldehyde

Cat. No. B1403695
CAS RN: 1261490-63-4
M. Wt: 173.17 g/mol
InChI Key: ODRKECRXASINLY-UHFFFAOYSA-N
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Description

6-Hydroxyquinoline-4-carbaldehyde is a versatile organic compound used in many fields of research and industry. It is a heterocyclic compound with a molecular formula of C10H7NO2 .


Synthesis Analysis

The synthesis of quinoline derivatives, including 6-Hydroxyquinoline-4-carbaldehyde, has been reported in various studies. Classical methods such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are commonly used for the construction of the principal quinoline scaffold . More efficient methods that reduce reaction time and increase yield have also been developed, such as microwave irradiation techniques .


Molecular Structure Analysis

The molecular structure of 6-Hydroxyquinoline-4-carbaldehyde consists of a quinoline ring with a hydroxy group at the 6th position and a carbaldehyde group at the 4th position . The molecular weight of this compound is 173.17 g/mol .


Chemical Reactions Analysis

Quinoline derivatives, including 6-Hydroxyquinoline-4-carbaldehyde, can undergo various chemical reactions. For instance, 2-Propylquinoline-4-carbohydrazide can be treated with various types of ketones, isatin, and coumarin in ethanol solvent to obtain desired products .

Scientific Research Applications

1. Antidyslipidemic and Antioxidative Activities

6-Hydroxyquinoline derivatives demonstrate potential as antidyslipidemic and antioxidative agents. A study by Sashidhara et al. (2009) on 8-hydroxyquinoline derivatives, closely related to 6-hydroxyquinoline-4-carbaldehyde, found significant antidyslipidemic and antioxidative activities, representing a new class of promising lead compounds in this area (Sashidhara et al., 2009).

2. Chemistry and Synthetic Applications

The chemistry of quinoline carbaldehydes, including analogs of 6-hydroxyquinoline-4-carbaldehyde, is an area of active research. A review by Hamama et al. (2018) highlights the synthesis of quinoline ring systems and their synthetic applications, illustrating the biological evaluation and applications of these compounds (Hamama et al., 2018).

3. Coordination of Rare-Earth Metal Ions

Research by Albrecht et al. (2005) indicates that derivatives of 6-hydroxyquinoline, like semicarbazones, are effective in coordinating rare-earth(III) ions. These compounds have potential applications in the field of coordination chemistry, particularly with rare-earth metals (Albrecht et al., 2005).

4. Selective Fluorescent Sensors

6-Hydroxyquinoline derivatives have been explored as fluorescent sensors. Jiang et al. (2011) synthesized a novel fluorescent sensor based on 8-hydroxyquinoline carbaldehyde Schiff-base, demonstrating high selectivity for aluminum ions in weak acid aqueous conditions (Jiang et al., 2011).

5. Potential Mg2+ Fluorescent Chemosensors

8-hydroxyquinoline-5-carbaldehyde derivatives have been found to be sensitive and selective to Mg2+. Jin et al. (2013) reported a significant increase in fluorescence intensity upon addition of Mg2+, indicating potential applications as Mg2+ fluorescent chemosensors (Jin et al., 2013).

6. Crystal Structure and Fluorescent Properties of Cd(II) Complexes

Gou et al. (2018) synthesized Cd(II) complexes based on acylhydrazone ligands derived from 8-hydroxyquinoline-2-carbaldehyde. Their research explored the crystal structure and fluorescent properties of these complexes, contributing to the understanding of such metal-ligand interactions (Gou et al., 2018).

7. Prototropic Equilibria Studies

Research into prototropic equilibria of 7-hydroxyquinoline-8-carbaldehydes, related to 6-hydroxyquinoline-4-carbaldehyde, has been conducted by Vetokhina et al. (2013). These studies provide insights into proton-donating/accepting systems in aqueous solutions (Vetokhina et al., 2013).

Future Directions

The synthesis of quinoline derivatives, including 6-Hydroxyquinoline-4-carbaldehyde, is a field of active research. Innovative methods that decrease the usage of harmful chemicals and solvents are being explored . These compounds are frequently used in the pharmaceutical industry, and their potential for various pharmacological activities is being investigated .

properties

IUPAC Name

6-hydroxyquinoline-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-6-7-3-4-11-10-2-1-8(13)5-9(7)10/h1-6,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRKECRXASINLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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